2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-7-8(2)15-13(16-12(7)19)18-11(14)6-9(17-18)10-4-3-5-20-10/h3-6H,14H2,1-2H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIAWHIXXGGYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of the Pyrazole Intermediate
- Reactants: Hydrazine derivatives and β-ketoesters or β-diketones.
- Reaction Conditions: Reflux in ethanol or acetic acid with acid catalysis.
- Outcome: Formation of 3,5-dimethylpyrazole core, which is a precursor for further substitution.
Step 2: Introduction of the 2-Thienyl Group
- Method: Nucleophilic substitution or coupling of the pyrazole core with 2-thiophenyl halides or derivatives.
- Reagents: 2-thiophenylboronic acid or halide derivatives, palladium-catalyzed cross-coupling (e.g., Suzuki coupling).
- Conditions: Reflux in an inert atmosphere with a palladium catalyst, base such as potassium carbonate.
- Result: Formation of 3-(2-thienyl)-pyrazole attached to the pyrazole ring.
Step 3: Construction of the Pyrimidine Ring
- Reactants: 1,3-dicarbonyl compounds or β-ketoesters with urea derivatives.
- Reaction Conditions: Cyclization under reflux with ammonium salts or amidines.
- Outcome: Formation of the pyrimidinone core with methyl substitutions at positions 5 and 6.
Step 4: Coupling of Pyrazole and Pyrimidine Units
- Method: Nucleophilic aromatic substitution or condensation reactions facilitated by activating groups.
- Reagents: Suitable coupling agents such as phosphorus oxychloride or polyphosphoric acid.
- Conditions: Elevated temperature under inert atmosphere.
- Outcome: Assembly of the final heterocyclic framework with the pyrazolyl and pyrimidinone units linked.
Step 5: Final Functionalization
- Amino Group Introduction: Nucleophilic substitution with ammonia or amines at specific positions.
- Purification: Recrystallization or chromatography to obtain the pure compound.
Data Table Summarizing Preparation Methods
| Step | Reaction Type | Key Reagents | Catalysts/Conditions | Purpose | References/Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | Hydrazine + β-ketoester | Reflux in ethanol | Pyrazole core formation | Literature synthesis methods |
| 2 | Cross-coupling | 2-thiophenyl halide + pyrazole | Suzuki coupling, Pd catalyst | Thiophene substitution | Patent WO2020033828A1 |
| 3 | Cyclization | 1,3-dicarbonyl + urea | Reflux, acid/base catalysis | Pyrimidine ring formation | General heterocyclic synthesis |
| 4 | Condensation | Pyrazole + pyrimidine intermediates | Elevated temperature | Final heterocyclic assembly | Literature protocols |
| 5 | Functionalization | Ammonia/Amine | Reflux, chromatography | Amino group addition | Standard heterocyclic chemistry |
Research Findings and Notes
- Yield Optimization: Use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times in similar heterocyclic syntheses.
- Purity Considerations: Recrystallization from ethanol or acetonitrile is effective for obtaining high-purity compounds (>95%).
- Reaction Monitoring: TLC and NMR spectroscopy are routinely employed to monitor reaction progress and confirm structure.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine and pyrazole compounds exhibit promising anticancer properties. Studies have shown that 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one can inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
| Study Reference | Cancer Type | Observed Effect |
|---|---|---|
| Breast | Significant reduction in cell viability | |
| Lung | Induction of apoptosis via caspase activation |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect observed | |
| Candida albicans | Effective against biofilm formation |
Agricultural Applications
In agriculture, compounds similar to this compound have been explored as potential herbicides and fungicides. Their ability to disrupt specific biochemical pathways in plants can lead to effective weed and pest management strategies.
| Application Type | Efficacy | Reference |
|---|---|---|
| Herbicide | Effective against broadleaf weeds | |
| Fungicide | Prevents fungal infections in crops |
Case Study 1: Anticancer Mechanism
A study conducted on the effects of the compound on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis induction.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, confirming its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyrimidinone moieties can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Analogous Compounds
Key Observations:
Heteroaryl Substituents: The thienyl group in the target compound introduces sulfur, enhancing lipophilicity compared to oxygen-containing furyl () or nitrogen-containing pyridinyl (). This may improve membrane permeability in biological systems.
Alkyl Substituents: The 5,6-dimethyl groups on the pyrimidinone in the target compound may increase steric hindrance compared to single substitutions (e.g., 6-methyl in ) . Propyl () and ethyl () groups alter hydrophobicity and molecular volume, influencing solubility and binding interactions.
Molecular Weight and Size :
- The target compound (287.34 g/mol) is heavier than analogs like the pyridinyl derivative (268.27 g/mol) , which could affect pharmacokinetic properties such as absorption and distribution.
Biological Activity
The compound 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one (CAS: 1171027-33-0) is a novel heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 287.35 g/mol. The structure features a thienyl group attached to a pyrazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available pyrimidine derivatives and thienyl-substituted pyrazoles. The synthetic strategy often employs methods such as condensation reactions and cyclization processes to achieve the desired structure.
Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. In one study, various thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated against the MDA-MB-231 breast cancer cell line. The results indicated that compounds similar to this compound showed promising inhibitory effects on cell proliferation, with IC50 values indicating effective cytotoxicity at low concentrations .
Anti-inflammatory Effects
Thienopyrazole compounds have also been reported to possess anti-inflammatory properties. For instance, compounds containing the pyrazole ring have been shown to inhibit phosphodiesterase (PDE) enzymes selectively, which play a critical role in inflammatory pathways. This inhibition can lead to reduced inflammation and potential therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Antioxidant Properties
Research has highlighted the antioxidant capabilities of thieno[2,3-c]pyrazole derivatives. In studies involving Nile fishes exposed to toxic substances like 4-nonylphenol, these compounds demonstrated protective effects by reducing oxidative stress markers in erythrocytes . The alterations in erythrocyte morphology were significantly lower in treated groups compared to controls, indicating the potential use of these compounds as antioxidants in aquatic species.
Case Studies
| Study | Compound | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Guo et al. (2025) | Thieno[2,3-d]pyrimidine Derivatives | Anticancer (MDA-MB-231) | 27.6 |
| Bindi et al. (2018) | Thienopyrazoles | Aurora Kinase Inhibition | Not specified |
| Recent Study (2024) | Thieno[2,3-c]pyrazole | Antioxidant in Fish Models | Significant reduction in erythrocyte alterations |
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. Key routes include:
- Cyclocondensation of thiophene-substituted pyrazole precursors with dimethylpyrimidinone derivatives under acidic conditions (e.g., glacial acetic acid) .
- Tetrazole ring formation via [3+2] cycloaddition, as seen in related pyrimidine derivatives, using reagents like NHOAc .
- Chlorination with POCl in DMF to activate pyrimidinone intermediates .
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Key Reference |
|---|---|---|
| Cyclocondensation | Glacial AcOH, 108°C, 12h | |
| Chlorination | POCl, DMF, 0–60°C | |
| Solvent System | EtOH/HO (4:1 v/v), reflux |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- H/C NMR : To confirm substitution patterns (e.g., thienyl protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : For molecular weight validation (expected [M+H] = 268.29) .
- IR Spectroscopy : To identify amine (-NH, ~3400 cm) and carbonyl (C=O, ~1680 cm) groups .
Q. What are the compound’s key physicochemical properties relevant to solubility and stability?
Methodological Answer:
- LogP : Predicted ~2.1 (moderate lipophilicity) using PubChem data .
- Solubility : Poor in water; use DMSO or DMF for in vitro assays .
- Stability : Susceptible to hydrolysis under basic conditions; store at 4°C in inert atmosphere .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
Methodological Answer:
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Validation : Re-evaluate IC values across multiple cell lines .
- Purity Assessment : Confirm compound integrity via HPLC and elemental analysis .
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to validate binding affinity .
Q. How can computational methods predict environmental fate and ecotoxicity?
Methodological Answer:
- QSAR Models : Predict biodegradation pathways using EPA DSSTox data .
- Molecular Dynamics : Simulate soil adsorption coefficients (K) to assess environmental persistence .
- Ecotoxicity Screening : Leverage in silico tools like ECOSAR for aquatic toxicity profiling .
Q. What experimental designs are robust for studying stability under physiological conditions?
Methodological Answer:
- Split-Plot Design : Randomize pH (4.0–7.4) and temperature (25–37°C) variables across replicates .
- Accelerated Stability Testing : Use Arrhenius modeling to extrapolate shelf-life .
- LC-MS Monitoring : Quantify degradation products over time .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Assays : Measure values via Lineweaver-Burk plots under varying substrate concentrations.
- X-ray Crystallography : Resolve enzyme-inhibitor co-crystals (e.g., PDB deposition) .
- Inhibitor Profiling : Use selectivity panels against kinase or protease families .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
Methodological Answer:
Q. What methods reconcile conflicting spectroscopic data for structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- X-ray Diffraction : Confirm absolute configuration for crystalline derivatives .
- DFT Calculations : Compare experimental vs. computed C chemical shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
